![molecular formula C15H14O2 B1349250 [3-(2-Methylphenyl)phenyl]acetic acid CAS No. 1375069-02-5](/img/structure/B1349250.png)

[3-(2-Methylphenyl)phenyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

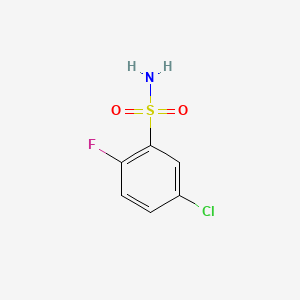

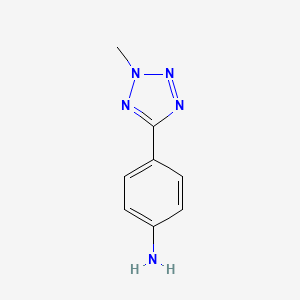

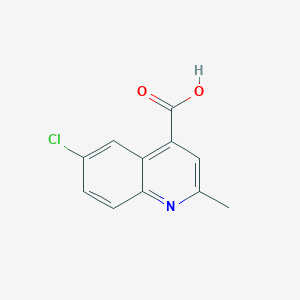

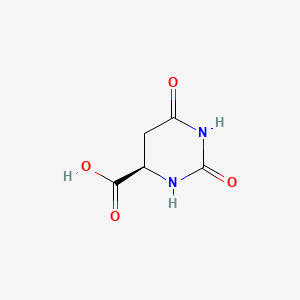

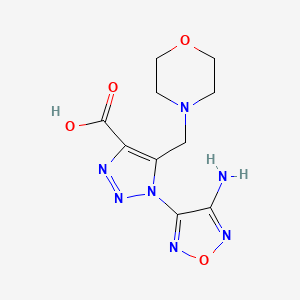

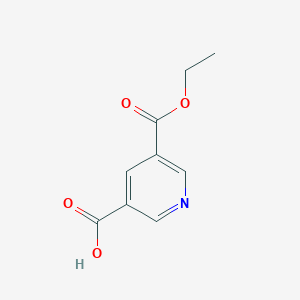

“[3-(2-Methylphenyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 1375069-02-5 . Its molecular weight is 226.27 . The IUPAC name for this compound is (2’-methyl [1,1’-biphenyl]-3-yl)acetic acid .

Molecular Structure Analysis

The InChI code for “[3-(2-Methylphenyl)phenyl]acetic acid” is 1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure.科学的研究の応用

Synthesis and Characterization

The synthesis of related compounds and their structural characterization form a foundational aspect of research on [3-(2-Methylphenyl)phenyl]acetic acid. Studies have detailed the synthesis of complex organic compounds, exploring their crystal structures, spectroscopic features, and potential for forming hydrogen bonds in crystals, indicating the versatility of these compounds in chemical synthesis and analysis (Yaman et al., 2019).

Pharmaceutical Applications

Research into novel compounds with potential anticancer properties has involved derivatives of acetic acid, demonstrating the significant role these compounds play in the development of new therapeutic agents. For example, the synthesis and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety have shown promising anticancer and antioxidant activities, highlighting the therapeutic potential of these derivatives (Awad et al., 2018).

Material Science Applications

In material science, [3-(2-Methylphenyl)phenyl]acetic acid derivatives have been used in the synthesis of novel polyamides, demonstrating the material's potential in creating optically active polymers with good yields and moderate inherent viscosities. These polymers show promise in various applications due to their solubility in organic solvents and thermal properties (Mallakpour & Taghavi, 2008).

Catalysis Research

Catalysis research has also benefited from studies on [3-(2-Methylphenyl)phenyl]acetic acid derivatives, such as the palladium-catalyzed hydrophenylation of alkynes, showcasing the compound's utility in facilitating chemical reactions under mild conditions, which is crucial for industrial synthesis processes (Zeng & Hua, 2008).

Renewable Resources and Green Chemistry

Explorations into renewable resources have led to the examination of phloretic acid, a derivative of [3-(2-Methylphenyl)phenyl]acetic acid, as an alternative for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach aligns with the principles of green chemistry by utilizing sustainable materials to produce compounds with specific properties, demonstrating the ecological benefits of such derivatives (Trejo-Machin et al., 2017).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to inhibit certain enzymes, leading to their various biological activities .

Biochemical Pathways

For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that [3-(2-Methylphenyl)phenyl]acetic acid could potentially influence similar biochemical pathways.

Pharmacokinetics

Phenylacetic acid, a related compound, is known to undergo hydrolysis involving arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol . This could potentially impact the bioavailability of [3-(2-Methylphenyl)phenyl]acetic acid.

Result of Action

Related compounds such as indole derivatives have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

For instance, the fermentation period and microflora shifts can influence the production of certain metabolites in the production of Chinese strong-flavor Baijiu .

特性

IUPAC Name |

2-[3-(2-methylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCVVFMOLIMBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362657 |

Source

|

| Record name | [3-(2-Methylphenyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Methylphenyl)phenyl]acetic acid | |

CAS RN |

1375069-02-5 |

Source

|

| Record name | [3-(2-Methylphenyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)